molecular formula C15H11BrFN B7978947 4-bromo-1-(4-fluorobenzyl)-1H-indole

4-bromo-1-(4-fluorobenzyl)-1H-indole

Cat. No.: B7978947
M. Wt: 304.16 g/mol
InChI Key: UQKSGSBYQDPZLL-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-fluorobenzyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of bromine and fluorine atoms in the compound’s structure makes it a valuable intermediate in organic synthesis, particularly in the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-fluorobenzyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl bromide and indole.

    N-Alkylation: The first step involves the N-alkylation of indole with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Bromination: The resulting N-(4-fluorobenzyl)indole is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This step introduces the bromine atom at the 4-position of the indole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-fluorobenzyl)-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents and organolithium reagents.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions. For example, oxidation with reagents like potassium permanganate (KMnO4) can yield indole-2,3-diones, while reduction with hydrogen gas (H2) in the presence of a palladium catalyst can produce indoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds. These reactions typically require palladium catalysts and suitable ligands.

Common Reagents and Conditions

    Nucleophilic Substitution: Grignard reagents (RMgX), organolithium reagents (RLi), aprotic solvents (THF, ether), low temperatures.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), room temperature or elevated temperatures.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4), bases (K2CO3, NaOH), solvents (DMF, toluene), elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: Substituted indoles with various functional groups.

    Oxidation: Indole-2,3-diones, indole-3-carboxylic acids.

    Reduction: Indoline derivatives.

    Coupling Reactions: Biaryl compounds, styrene derivatives.

Scientific Research Applications

4-Bromo-1-(4-fluorobenzyl)-1H-indole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-fluorobenzyl)-1H-indole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The indole ring structure allows for interactions with aromatic amino acids in proteins, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: A simpler aryl halide with similar reactivity in substitution and coupling reactions.

    4-Bromo-1H-indole: Lacks the 4-fluorobenzyl group but shares the indole core structure.

    4-Fluoro-1H-indole: Lacks the bromine atom but shares the indole core structure.

Uniqueness

4-Bromo-1-(4-fluorobenzyl)-1H-indole is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens with the indole structure enhances the compound’s versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery.

Properties

IUPAC Name

4-bromo-1-[(4-fluorophenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN/c16-14-2-1-3-15-13(14)8-9-18(15)10-11-4-6-12(17)7-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKSGSBYQDPZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC3=CC=C(C=C3)F)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of sodium hydride (60% oil dispersion, 112 mg, 2.81 mmol) in THF (12 mL) was stirred at rt and treated with a solution of 4-bromo-1H-indole (500 mg, 2.55 mmol) in THF (3 mL). After 1-2 min, the mixture was treated with 4-fluorobenzyl bromide (0.318 mL, 2.55 mmol) and the slightly cloudy solution was stirred at rt. After 20 h, the mixture was concentrated. The residue was partitioned between EtOAc and 0.1 M hydrochloric acid, and the aqueous phase was again extracted with EtOAc. The combined organic layers were washed with brine, dried and concentrated. The residue was purified by column chromatography (eluting with a gradient from 90:10 to 50:50 hexane-EtOAc) to provide 4-bromo-1-(4-fluorobenzyl)-1H-indole as a colorless oil (461.4 mg, 85% purity, 51%) contaminated by ca. 15% by weight of 4-bromo-1,3-bis(4-fluorobenzyl)-1H-indole. 1H NMR (400 MHz, chloroform-d) δ 7.28 (1H, dd, J=7.6, 0.8 Hz), 7.19 (1H, d, J=8.4 Hz), 7.16 (1H, d, J=3.3 Hz), 6.94-7.09 (5H, m), 6.60 (1H, dd, J=3.1, 0.9 Hz), 5.28 (2H, s). Mass spectrum m/z 304, 306 (M+H)+.
Quantity
112 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.318 mL
Type
reactant
Reaction Step Three

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